N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidine-5-carboxamide
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Overview
Description
N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidine-5-carboxamide is a complex organic compound that features a boron-containing dioxaborolane group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidine-5-carboxamide typically involves the following steps:
Formation of the dioxaborolane group: This is achieved by reacting pinacol with boronic acid derivatives under controlled conditions.
Coupling with pyrimidine-5-carboxamide: The dioxaborolane intermediate is then coupled with a pyrimidine-5-carboxamide derivative using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Optimization of reaction conditions: Ensuring high yield and purity by optimizing temperature, pressure, and catalyst concentration.
Purification: Using techniques such as recrystallization and chromatography to achieve the desired purity levels
Chemical Reactions Analysis
Types of Reactions
N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidine-5-carboxamide undergoes several types of chemical reactions:
Oxidation: The boron-containing dioxaborolane group can be oxidized to form boronic acids.
Reduction: The compound can be reduced under specific conditions to yield various reduced derivatives.
Substitution: The dioxaborolane group can participate in substitution reactions, particularly in the presence of nucleophiles
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions
Major Products
Oxidation: Boronic acids.
Reduction: Reduced boron derivatives.
Substitution: Various substituted phenyl derivatives
Scientific Research Applications
N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidine-5-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules via Suzuki-Miyaura coupling reactions.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.
Industry: Utilized in the development of advanced materials, including polymers and electronic devices .
Mechanism of Action
The mechanism by which N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidine-5-carboxamide exerts its effects involves:
Molecular Targets: The compound interacts with specific enzymes or receptors, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction and metabolic processes
Comparison with Similar Compounds
Similar Compounds
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- 4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzothiadiazole
- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine .
Uniqueness
N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidine-5-carboxamide is unique due to its combination of a boron-containing dioxaborolane group and a pyrimidine-5-carboxamide moiety. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound in various fields of research .
Properties
Molecular Formula |
C17H20BN3O3 |
---|---|
Molecular Weight |
325.2 g/mol |
IUPAC Name |
N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidine-5-carboxamide |
InChI |
InChI=1S/C17H20BN3O3/c1-16(2)17(3,4)24-18(23-16)13-6-5-7-14(8-13)21-15(22)12-9-19-11-20-10-12/h5-11H,1-4H3,(H,21,22) |
InChI Key |
CEOVMUMTRKOLRF-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)C3=CN=CN=C3 |
Origin of Product |
United States |
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